molecular formula C11H11N3O4 B11867232 Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-34-7

Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11867232
CAS No.: 67625-34-7
M. Wt: 249.22 g/mol
InChI Key: ISISRSMPDZWMFM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the ester functionality in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield in a short reaction time, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-methyl-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.

    Reduction: Formation of 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and antitumor effects.

Comparison with Similar Compounds

Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The unique combination of the nitro group, ester functionality, and methyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67625-34-7

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-10(14(16)17)13-6-4-5-7(2)9(13)12-8/h4-6H,3H2,1-2H3

InChI Key

ISISRSMPDZWMFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)[N+](=O)[O-]

Origin of Product

United States

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